6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
10-prop-2-ynylspiro[4.5]decan-8-one |
InChI |
InChI=1S/C13H18O/c1-2-5-11-10-12(14)6-9-13(11)7-3-4-8-13/h1,11H,3-10H2 |
InChI Key |
IGTFQPXLAWOJML-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CC(=O)CCC12CCCC2 |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Disconnections for the Synthesis of 6 Prop 2 Yn 1 Yl Spiro 4.5 Decan 8 One
Key Bond Formations for Spiro[4.5]decane Core Construction
The spiro[4.5]decane framework is a common motif in natural products and other biologically active compounds. nih.gov Its construction can be approached through several strategic disconnections. A primary disconnection of the spirocyclic core of 6-(prop-2-yn-1-yl)spiro[4.5]decan-8-one would be at the spiro-carbon, suggesting a precursor that already contains either the cyclopentane (B165970) or the cyclohexane (B81311) ring.
One common strategy involves the intramolecular cyclization of a suitably functionalized precursor. For instance, an intramolecular aldol (B89426) condensation or a Dieckmann condensation of a linear dicarbonyl compound can be envisioned. Another powerful approach is the use of rearrangement reactions. For example, a pinacol-type rearrangement of a vicinal diol on a cyclopentyl or cyclohexyl ring could lead to the desired spirocyclic ketone.
A particularly effective method for the synthesis of spiro[4.5]decanes is the intramolecular Schmidt reaction of ketones and alkyl azides. mdpi.comresearchgate.net Furthermore, transition metal-catalyzed reactions, such as those involving palladium, have been successfully employed in the asymmetric synthesis of spiro[4.5]-1-one compounds. mdpi.comresearchgate.net Rhodium-catalyzed Claisen rearrangement/hydroacylation represents another viable pathway to spiro[4.5]decan-1-ones.
The table below summarizes some of the key synthetic strategies for the construction of the spiro[4.5]decane core.
| Reaction Type | Key Precursors | Description |
| Intramolecular Aldol Condensation | Linear diketone | Base-catalyzed cyclization to form the enone. |
| Dieckmann Condensation | Linear diester | Base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. |
| Pinacol Rearrangement | Vicinal diol on a carbocyclic ring | Acid-catalyzed rearrangement to form a spirocyclic ketone. |
| Intramolecular Schmidt Reaction | Ketone with an alkyl azide (B81097) side chain | Acid-catalyzed reaction to form a lactam, which can be further converted to the ketone. mdpi.comresearchgate.net |
| Palladium-Catalyzed Asymmetric Synthesis | Suitably functionalized precursors | Utilizes a palladium catalyst to achieve high enantioselectivity. mdpi.comresearchgate.net |
Methodologies for Introducing the Prop-2-yn-1-yl Substituent
The propargyl group is a versatile functional group in organic synthesis, often introduced to serve as a handle for further chemical transformations. nih.govmdpi.comresearchgate.net The introduction of the prop-2-yn-1-yl (propargyl) group onto the spiro[4.5]decan-8-one scaffold can be achieved at various stages of the synthesis.
One common method is the nucleophilic addition of a propargyl organometallic reagent to a carbonyl group. mdpi.com For instance, the reaction of an enolate of a spiro[4.5]decan-8-one precursor with a propargyl halide (e.g., propargyl bromide) would install the desired substituent. rawsource.com This approach offers the advantage of forming the carbon-carbon bond directly.
Alternatively, the propargyl group can be introduced via a Barbier-type reaction, where a metal such as zinc, tin, or indium mediates the coupling of propargyl bromide to a carbonyl compound. nih.gov Organochromium reagents have also been shown to be effective for the propargylation of carbonyl compounds under mild conditions. nih.gov
The choice of method will depend on the specific functionalities present in the synthetic intermediate and the desired regioselectivity. The table below outlines some common methods for propargylation.
| Method | Reagents | Key Features |
| Nucleophilic Alkylation | Propargyl halide and a strong base | Forms a C-C bond via an SN2 reaction with an enolate. |
| Barbier-Type Reaction | Propargyl halide and a mediating metal (e.g., Zn, Sn, In) | One-pot reaction where the organometallic reagent is formed in situ. nih.gov |
| Organochromium Reagents | Propargyl halide and a chromium(II) salt | High chemoselectivity and compatibility with various functional groups. nih.gov |
| Copper-Catalyzed Propargylation | Propargyl boronate esters or similar reagents | Allows for asymmetric introduction of the propargyl group. |
Stereochemical Control and Diastereoselectivity in Synthetic Planning
The target molecule, this compound, possesses at least one stereocenter at the C6 position. Therefore, controlling the stereochemistry during the synthesis is a crucial aspect of the synthetic plan.
When introducing the propargyl group via nucleophilic addition to an enolate, the stereochemical outcome will be influenced by the geometry of the enolate and the direction of approach of the electrophile. The use of chiral auxiliaries or chiral catalysts can be employed to achieve high levels of diastereoselectivity. For instance, employing a chiral base to deprotonate the ketone can lead to the formation of a single enolate isomer, which would then react with the propargyl halide from a less sterically hindered face.
In the context of constructing the spiro[4.5]decane core, stereoselectivity can be achieved through various means. For example, in intramolecular cyclization reactions, the stereochemistry of existing stereocenters in the acyclic precursor can direct the formation of new stereocenters. researchgate.net Asymmetric catalysis, particularly with transition metals like palladium, has proven to be highly effective in controlling the stereochemistry during the formation of spirocyclic systems. mdpi.comresearchgate.net
Recent advancements have shown that synergistic photocatalysis and organocatalysis can be used for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones, achieving high diastereomeric ratios. mdpi.comresearchgate.net Such strategies could potentially be adapted for the synthesis of the target molecule.
The following table highlights key considerations for stereochemical control.
| Synthetic Step | Method for Stereocontrol | Expected Outcome |
| Spirocycle Formation | Asymmetric catalysis (e.g., Pd-catalyzed cyclization) | Enantioselective formation of the spiro[4.5]decane core. mdpi.comresearchgate.net |
| Spirocycle Formation | Substrate-controlled intramolecular cyclization | Diastereoselective cyclization based on existing stereocenters. |
| Propargyl Group Introduction | Use of chiral auxiliaries | Diastereoselective alkylation of the enolate. |
| Propargyl Group Introduction | Chiral phase-transfer catalysis | Enantioselective alkylation. |
Mechanistic Investigations of Reactions Involving 6 Prop 2 Yn 1 Yl Spiro 4.5 Decan 8 One and Analogous Structures
Elucidation of Reaction Pathways and Transition State Characterization
The reaction pathways involving spiro[4.5]decanes and propargyl groups are diverse, often proceeding through complex, multi-step mechanisms. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in characterizing the transition states and intermediates that govern these transformations.
One notable pathway for the formation of the spiro[4.5]decane skeleton is through radical cyclizations. For instance, the SmI₂-promoted ketyl radical mediated tandem cyclization of ω-alkynyl carbonyl compounds bearing an activated alkene leads to the stereoselective formation of spiro[4.5]decanes. acs.orgnih.gov The stereochemical outcome of the initial cyclization can be controlled by the choice of activators. acs.orgnih.gov
In the realm of transition metal catalysis, the dimerization of ene-vinylidenecyclopropanes to construct spiro[4.5]decane skeletons has been shown to proceed via a complex catalytic cycle. Mechanistic studies and DFT calculations support a plausible counterion-assisted Rh(I)–Rh(III)–Rh(V)–Rh(III)–Rh(I) pathway. nih.gov
Furthermore, DFT calculations have been employed to verify the proposed [4+2] cycloaddition mechanism in the domino reaction between azadienes and a Nazarov reagent to form spiro[4.5]decane derivatives. These computational studies are crucial for analyzing the observed high diastereoselectivity by comparing the energy profiles of different transition states. researchgate.net For example, in the [3+2] cycloaddition of indolynes, optimized electronic structure calculations have revealed highly polar structures and substantial electrophilic substitution character, which explains the observed regioselectivity. nih.gov
Impact of Catalysis on Reaction Mechanism, Regioselectivity, and Stereoselectivity
Catalysis plays a pivotal role in directing the mechanism, regioselectivity, and stereoselectivity of reactions involving propargyl-substituted spirocycles and their analogs. The choice of catalyst can dramatically alter the reaction pathway and, consequently, the structure of the final product.
Transition Metal Catalysis:
Rhodium: Rhodium(I) complexes have been shown to catalyze the dimerization of ene-vinylidenecyclopropanes to form spiro[4.5]decanes. nih.gov Rhodium(III) catalysts have been utilized in the intermolecular regioselective dearomative spirocyclization of 2-aryl-3-nitrosoindoles with alkynes, leading to spiroindoline-3-one oximes with moderate to good regioselectivity. rsc.org
Gold: Gold(I) catalysts are effective in promoting the vinylogous Conia-ene reaction of 4-alkyne tethered cyclohex-2-enones to construct densely functionalized spiro[4.5]deca-1,6-diene-8-ones. researchgate.net
Copper: Copper-catalyzed propargylic C-H functionalization has been developed for the synthesis of allenes, demonstrating excellent chemo- and regioselectivity. nih.gov This transformation is proposed to proceed through a radical-based mechanism. nih.gov
Palladium: Palladium-catalyzed [3+2] cycloaddition reactions of vinyl methylene (B1212753) cyclic carbonates with pyrrolidinones provide access to diverse researchgate.netresearchgate.net-spirolactam scaffolds with excellent yields and outstanding diastereoselectivity. rsc.org
Other Catalytic Systems:
Samarium(II) Iodide (SmI₂): This single-electron transfer reagent promotes the ketyl radical mediated tandem cyclization to form spiro[4.5]decanes stereoselectively. acs.orgnih.gov
Lewis Acids: Lewis acids such as BF₃·Et₂O can catalyze propargylic substitution reactions of propargylic alcohols. nih.gov
Organocatalysis and Photocatalysis: A synergistic approach using photocatalysis and organocatalysis has been employed for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones via a [3+2] cycloaddition, achieving a high diastereomeric ratio. mdpi.comresearchgate.net
The ligand environment in transition metal catalysis is also crucial. For example, in the cobalt-catalyzed cycloaddition reactions between 1,3-dienes and alkynes, the choice of a specific phosphino-oxazoline ligand can switch the reaction pathway from a [4+2] to a [2+2] cycloaddition, affording either cyclohexadienes or cyclobutenes with high regio- and enantioselectivity. nih.gov
Origins of Stereochemical Outcomes and Diastereoselective Control
High levels of stereochemical control are a hallmark of many reactions that form or involve the spiro[4.5]decane framework. The rigid, three-dimensional nature of the spirocyclic system often leads to a strong facial bias in the approach of reagents, resulting in high diastereoselectivity.
In the synergistic photocatalytic and organocatalytic synthesis of 2-amino-spiro[4.5]decane-6-ones, a remarkable diastereoselectivity of up to 99:1 was achieved. mdpi.comresearchgate.net This high level of control is attributed to the specific interactions within the transition state assembly, guided by the chiral phosphoric acid catalyst. mdpi.com
Similarly, in the NaH-promoted domino reaction to form spiro[4.5]decane derivatives, high diastereoselectivity was observed. DFT calculations on the transition states of the key [4+2] cycloaddition step revealed that the transition state leading to the major diastereomer is energetically more favorable, thus explaining the origin of the observed stereoselectivity. researchgate.net
The stereochemical outcome of SmI₂-promoted radical cyclizations can also be influenced by the reaction conditions. The choice of activators can lead to a "stereochemical changeover" in the first cyclization step, providing access to different diastereomers of the spiro[4.5]decane product. acs.orgnih.gov
Regioselectivity in Alkyne Functionalization and Cycloadditions
The propargyl group in 6-(prop-2-yn-1-yl)spiro[4.5]decan-8-one offers multiple sites for reactivity, making regioselectivity a key consideration in its functionalization. The terminal alkyne can undergo a variety of cycloaddition reactions, while the propargylic position is susceptible to substitution and rearrangement.
In cycloaddition reactions, the regioselectivity is often governed by a combination of steric and electronic factors. For instance, the Rh(III)-catalyzed dearomative spirocyclization of 2-aryl-3-nitrosoindoles with unsymmetrical alkynes exhibits moderate to good regioselectivity. DFT calculations have been instrumental in elucidating the origins of this regioselectivity, tracing it back to the relative energies of the transition states leading to the different regioisomers. rsc.org
The regioselectivity of cycloadditions involving indolynes has been shown to be highly dependent on the position of the aryne within the indole (B1671886) nucleus. While 4,5- and 5,6-indolynes show little to no regioselectivity in their cycloadditions with 2-substituted furans, 6,7-indolyne displays remarkable regioselectivity that is dependent on the electronic nature of the substituent on the furan. nih.gov Electron-donating groups favor the more sterically hindered product, a phenomenon attributed to the highly polar nature of the 6,7-indolyne and a transition state with significant electrophilic substitution character. nih.gov
In the context of propargylic functionalization, copper-catalyzed C-H cyanation of 5-alkynyl fluorosulfonamides proceeds with excellent regioselectivity to yield allenenitriles. nih.gov This reaction is believed to occur via a 1,5-hydrogen atom transfer (HAT) from the propargylic position to a nitrogen-centered radical, followed by cyanation at the resulting propargylic/allenyl radical. nih.gov
Spectroscopic and Diffraction Based Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR and ¹³C NMR for Structural Confirmation
One-dimensional NMR provides foundational information about the chemical environment and number of different types of protons and carbons.
¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. Key expected signals include a triplet around 2.0-2.2 ppm for the terminal alkyne proton (-C≡C-H ), and a doublet for the methylene (B1212753) protons adjacent to the alkyne (propargylic protons, -CH₂ -C≡CH). The remaining signals would correspond to the protons on the spirocyclic rings, appearing in the aliphatic region (typically 1.5-2.8 ppm), with their specific chemical shifts and multiplicities determined by their proximity to the ketone and the spirocenter.
¹³C NMR: The carbon NMR spectrum would show a distinct signal for the carbonyl carbon (C=O) of the ketone, expected to appear significantly downfield (around 208-216 ppm). The two sp³ carbons of the alkyne group would be observed in the range of 70-90 ppm. The spiro carbon, being a quaternary center, would have a characteristic chemical shift. The remaining signals would correspond to the other aliphatic carbons of the five- and six-membered rings.
| ¹³C NMR: Expected Chemical Shift Ranges | |
| Carbon Type | Expected δ (ppm) |
| C=O (Ketone) | 208 - 216 |
| -C ≡CH | 80 - 90 |
| -C≡C H | 70 - 80 |
| Spiro (Cq) | 40 - 50 |
| Aliphatic (CH, CH₂) | 20 - 60 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between the terminal alkyne proton and the propargylic methylene protons. It would also map out the connectivity of protons within the cyclopentane (B165970) and cyclohexane (B81311) rings, helping to trace the paths of adjacent CH-CH₂ groups.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon to which it is directly attached. This allows for the unambiguous assignment of each carbon signal based on the already interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. Key correlations would include the propargylic protons to the alkyne carbons and to the C6 carbon of the spiro-ring. Protons on carbons adjacent to the ketone (C7 and C9) would show correlations to the carbonyl carbon (C8), confirming the ketone's position.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight and molecular formula of a compound. For 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one (C₁₃H₁₈O), the expected exact mass would be determined using high-resolution mass spectrometry (HRMS). The analysis of fragmentation patterns in the mass spectrum would further support the proposed structure, with characteristic losses of the propargyl group or fragments resulting from the cleavage of the spirocyclic rings.
| Mass Spectrometry Data | |
| Parameter | Value |
| Molecular Formula | C₁₃H₁₈O |
| Molecular Weight | 190.28 g/mol |
| Expected [M+H]⁺ (HRMS) | 191.1430 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key features.
| IR Spectroscopy: Characteristic Absorption Bands | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) Stretch | ~1710 |
| ≡C-H (Alkyne) Stretch | ~3300 |
| C≡C (Alkyne) Stretch | ~2120 |
| C-H (sp³) Stretch | 2850 - 3000 |
X-ray Diffraction for Single-Crystal Structural Analysis and Absolute Configuration Assignment
If a suitable single crystal of the compound can be grown, X-ray diffraction provides the most definitive structural information. This technique maps the electron density of the atoms in the crystal, yielding precise bond lengths, bond angles, and the absolute configuration of stereocenters. For this compound, an X-ray crystal structure would unambiguously confirm the connectivity and provide the exact three-dimensional arrangement of the atoms, including the conformation of the rings and the precise orientation of the propargyl substituent.
Computational Chemistry and Theoretical Studies of 6 Prop 2 Yn 1 Yl Spiro 4.5 Decan 8 One
Advanced Transformations and Derivatizations of 6 Prop 2 Yn 1 Yl Spiro 4.5 Decan 8 One
Functionalization of the Ketone Moiety
The ketone group at the 8-position of the spiro[4.5]decane ring is another site for extensive functionalization, allowing for the introduction of new carbon-carbon bonds and modification of the oxidation state.
The ketone can be deprotonated at the α-carbon to form an enolate, which can then act as a nucleophile in alkylation and acylation reactions. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically leads to the formation of the kinetic enolate. In contrast, weaker bases and higher temperatures favor the formation of the more thermodynamically stable enolate.
The resulting enolate can be reacted with various electrophiles. Alkylation with alkyl halides introduces an alkyl group at the α-position, while acylation with acyl chlorides or anhydrides introduces an acyl group. These reactions expand the carbon framework and introduce new functional groups.
Table 3: Examples of Enolate-Mediated Functionalization of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one
| Entry | Base | Electrophile | Solvent | Product | Yield (%) |
| 1 | LDA | Methyl Iodide | THF | 7-Methyl-6-(prop-2-yn-1-yl)spiro[4.5]decan-8-one | 85 |
| 2 | NaH | Benzyl Bromide | DMF | 7-Benzyl-6-(prop-2-yn-1-yl)spiro[4.5]decan-8-one | 78 |
| 3 | KHMDS | Acetyl Chloride | Toluene | 7-Acetyl-6-(prop-2-yn-1-yl)spiro[4.5]decan-8-one | 70 |
This is a hypothetical data table created for illustrative purposes.
The ketone moiety can be selectively reduced to a secondary alcohol using a variety of reducing agents. The stereochemical outcome of this reduction can often be controlled by the choice of reagent and reaction conditions. For example, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that will selectively reduce the ketone to an alcohol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this transformation.
Conversely, while the ketone is already in a relatively high oxidation state, further oxidation is not typical. However, reactions involving the enolate, such as hydroxylation with a molybdenum peroxide reagent, can introduce a hydroxyl group at the α-position.
Table 4: Selective Reduction of the Ketone in this compound
| Entry | Reducing Agent | Solvent | Product | Diastereomeric Ratio | Yield (%) |
| 1 | NaBH₄ | Methanol | 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-ol | 3:1 | 98 |
| 2 | LiAlH₄ | Diethyl Ether | 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-ol | 1:1 | 95 |
| 3 | L-Selectride® | THF | 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-ol | >95:5 | 92 |
This is a hypothetical data table created for illustrative purposes.
Rearrangement Reactions of the Spirocyclic Core and Alkyne Moieties
The spiro[4.5]decane framework can undergo rearrangement reactions under certain conditions, leading to the formation of new carbocyclic skeletons. mdpi.com For instance, acid-catalyzed rearrangements could potentially lead to ring expansion or contraction, depending on the stability of the resulting carbocation intermediates.
The alkyne moiety can also participate in various rearrangement reactions. For example, the Meyer-Schuster rearrangement could occur if the alkyne is first converted to a propargyl alcohol. Additionally, transition metal-catalyzed reactions could lead to skeletal reorganizations of the alkyne and the adjacent spirocyclic system.
Further research into these rearrangement reactions could provide access to novel and structurally diverse spirocyclic compounds.
Synthesis of Complex Spirocyclic Architectures as Molecular Building Blocks
The derivatization of this compound can lead to the formation of novel and complex spirocyclic frameworks. These transformations often leverage the reactivity of the terminal alkyne and the ketone, either independently or in concerted cyclization reactions. Such complex architectures are of significant interest in medicinal chemistry and materials science due to their rigid three-dimensional structures.
One plausible approach to elaborate the spiro[4.5]decane core is through intramolecular cyclization reactions. For instance, acid-catalyzed reactions of alkynyl ketones can lead to the formation of fused ring systems. In the case of this compound, intramolecular cyclization could potentially yield novel tricyclic spiro-compounds. The reaction pathway would likely involve the activation of the alkyne by a Lewis or Brønsted acid, followed by nucleophilic attack from the enol or enolate form of the ketone.
Furthermore, the propargyl group is a versatile handle for various coupling and cycloaddition reactions. nih.gov For example, a Pauson-Khand reaction, which is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, could be employed. By introducing an alkene tether to the spiro[4.5]decan-8-one backbone, an intramolecular Pauson-Khand reaction could lead to the stereoselective formation of a complex polycyclic spiro compound.
Another powerful transformation is the Nicholas reaction, which involves the stabilization of a propargylic cation by a dicobalt hexacarbonyl complex. nih.gov This allows for the facile introduction of various nucleophiles at the carbon adjacent to the alkyne. This methodology could be used to further functionalize the propargyl group before subsequent cyclization steps, thereby expanding the diversity of accessible complex spirocyclic architectures.
The ketone at the 8-position also offers a site for derivatization. For instance, conversion to a corresponding enolate followed by reaction with a bifunctional electrophile could set the stage for a subsequent intramolecular cyclization involving the alkyne. Such strategies have been employed in the synthesis of various spirocyclic natural products and designed molecules.
To illustrate the potential for creating complex spirocyclic architectures, the following table outlines some hypothetical yet chemically feasible transformations starting from this compound.
| Starting Material | Reagents and Conditions | Proposed Product | Transformation Type |
| This compound | 1. LDA, THF, -78 °C2. Br(CH₂)₃OTBS3. TBAF4. AuCl₃, MeCN | Fused tricyclic spiro-ether | Intramolecular Hydroalkoxylation/Cyclization |
| This compound | Co₂(CO)₈, CH₂Cl₂; then HBF₄·OEt₂ | Tricyclic fused cyclopentenone | Intramolecular Pauson-Khand type reaction |
| This compound | 1. Co₂(CO)₈, CH₂Cl₂2. Allyltrimethylsilane, BF₃·OEt₂3. Oxidative decomplexation | Allylated spiro[4.5]decan-8-one | Nicholas Reaction |
| This compound | NaN₃, [Cp*RuCl]₄, DMF | Fused triazole spiro-compound | Ruthenium-catalyzed [3+2] cycloaddition |
These examples underscore the synthetic utility of this compound as a scaffold for generating molecular complexity. The resulting intricate spirocyclic architectures can serve as valuable building blocks for the discovery of new bioactive compounds and functional materials. Further research into the reactivity of this specific molecule would be necessary to fully realize its synthetic potential.
Future Research Directions and Emerging Methodologies
Development of Enantioselective Synthesis Strategies for Spiro[4.5]decanone Derivatives
The biological activity of chiral spiro[4.5]decanones is often dependent on their specific stereochemistry. Consequently, the development of enantioselective synthetic methods is a paramount goal. Future research will likely focus on several promising strategies:
Organocatalysis : The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. For spiro[4.5]decanone systems, chiral amines, phosphoric acids, and thioureas can be employed to catalyze key bond-forming reactions, such as Michael additions and aldol (B89426) condensations, with high enantioselectivity. These methods offer the advantage of being metal-free, which is beneficial for pharmaceutical applications.
Transition-Metal Catalysis : Transition metals, such as palladium, rhodium, and iridium, are well-established catalysts for a wide range of asymmetric transformations. Future efforts will likely explore novel ligand designs to achieve higher levels of stereocontrol in the synthesis of spiro[4.5]decanone derivatives. Palladium-catalyzed asymmetric allylic alkylation and rhodium-catalyzed conjugate additions are particularly relevant approaches.
Photocatalysis : The use of light to drive chemical reactions offers unique opportunities for bond formation. Synergistic photocatalysis, combining a photocatalyst with an organocatalyst or a transition-metal catalyst, can enable novel and highly selective transformations for the construction of the spiro[4.5]decanone core. mit.edumdpi.comresearchgate.net
Chiral Auxiliaries : The temporary attachment of a chiral auxiliary to a substrate can effectively control the stereochemical outcome of a reaction. While a classic strategy, the development of new, more efficient, and easily removable chiral auxiliaries will continue to be an active area of research. This approach is particularly useful for establishing the stereochemistry of the spirocyclic center.
| Catalytic System | Key Advantages | Potential Application in Spiro[4.5]decanone Synthesis |
| Organocatalysis | Metal-free, mild reaction conditions | Asymmetric Michael additions, Aldol reactions |
| Transition-Metal Catalysis | High catalytic activity, broad substrate scope | Asymmetric allylic alkylation, Conjugate additions |
| Photocatalysis | Unique reaction pathways, mild conditions | [3+2] Cycloadditions, Radical cyclizations |
| Chiral Auxiliaries | High stereocontrol, predictable outcomes | Diastereoselective alkylations and cyclizations |
Application of Flow Chemistry and Automation for Scalable Synthesis
The translation of laboratory-scale syntheses to industrial production is a significant challenge. Flow chemistry and automation are poised to revolutionize the scalable synthesis of complex molecules like spiro[4.5]decanone derivatives.
Continuous flow processes offer numerous advantages over traditional batch methods, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward scalability. For the synthesis of spiro[4.5]decanones, multi-step sequences can be "telescoped" into a single continuous process, minimizing the need for isolation and purification of intermediates. syrris.comrsc.org This approach can significantly reduce production time and waste. A telescoped flow process has been successfully implemented for synthesizing a chiral spiroketone, which is a key component of several active pharmaceutical ingredients. rsc.org This innovative method combines a ring-closing metathesis step and a hydrogenation step using a single catalyst. rsc.org
Automation, integrated with flow chemistry systems, can further enhance efficiency and reproducibility. technologynetworks.com Robotic platforms can perform reaction screening and optimization, freeing up researchers' time for more creative endeavors. The data generated from automated experiments can also be used to train machine learning algorithms to predict optimal reaction conditions.
Bio-Inspired Synthesis of Spirocyclic Systems
Nature provides a rich source of inspiration for the development of novel synthetic strategies. The biosynthesis of many natural products containing spirocyclic motifs often proceeds with remarkable efficiency and stereoselectivity, typically under mild, environmentally benign conditions. Future research will increasingly focus on harnessing these bio-inspired approaches for the synthesis of spiro[4.5]decanones.
Biocatalysis : The use of enzymes to catalyze chemical reactions is a rapidly growing field. Enzymes such as cytochrome P450s, flavin-dependent monooxygenases, and multicopper oxidases have been shown to effect regio- and stereoselective oxidative coupling and cyclization reactions to produce diverse spirocycles. mdpi.comresearchgate.net Researchers are exploring the use of these and other enzymes to construct the spiro[4.5]decanone core with high enantiopurity. Directed evolution and protein engineering techniques can be used to tailor the selectivity and reactivity of enzymes for specific substrates.
Biomimetic Synthesis : This approach involves designing synthetic strategies that mimic the proposed biosynthetic pathways of natural products. wikipedia.org For spirocyclic systems, this could involve cascade reactions that form multiple bonds and stereocenters in a single step, inspired by the cyclization of linear precursors in nature. nih.gov For instance, the total synthesis of (±)-verrubenzospirolactone was achieved using a biomimetic, intramolecular Diels–Alder reaction. researchgate.net
Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is set to transform the field of organic synthesis. These powerful computational tools can accelerate the discovery of new reactions and optimize existing synthetic routes.
Retrosynthesis Prediction : AI-powered retrosynthesis tools can analyze a target molecule, such as a functionalized spiro[4.5]decanone, and propose viable synthetic pathways by working backward to simpler, commercially available starting materials. chemcopilot.comarxiv.org These tools are trained on vast databases of known chemical reactions and can often identify novel and non-intuitive synthetic routes.
Reaction Prediction and Optimization : Machine learning models can predict the outcome of a chemical reaction, including the yield and stereoselectivity, based on the starting materials, reagents, and reaction conditions. nih.govarxiv.org This predictive capability can be used to rapidly screen a wide range of reaction parameters to identify the optimal conditions for a given transformation, significantly reducing the amount of experimental work required. preprints.org Researchers have demonstrated that credible prediction models can be developed using a combination of Design of Experiments (DoE) and machine learning to predict experimental outcomes. nih.gov
Autonomous Synthesis : The ultimate goal is the development of fully autonomous systems that can design, execute, and optimize chemical syntheses with minimal human intervention. synthiaonline.com These "self-driving laboratories" would integrate AI for reaction planning and optimization with robotic platforms for automated execution, enabling the rapid and efficient synthesis of complex molecules like 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one.
| Technology | Application in Spiro[4.5]decanone Synthesis | Potential Impact |
| Machine Learning | Retrosynthesis planning, reaction outcome prediction | Accelerated discovery of synthetic routes, reduced experimental effort |
| Artificial Intelligence | Optimization of reaction conditions, autonomous synthesis | Highly efficient and optimized syntheses, rapid discovery of new derivatives |
| Robotic Automation | High-throughput screening, automated synthesis execution | Increased reproducibility, faster optimization cycles |
Q & A
Q. What are the recommended synthetic routes for 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one?
The synthesis typically involves multi-step reactions starting from spirocyclic precursors. Key steps include:
- Spirocyclic core formation : Cyclization reactions using tetrahydrofuran (THF) as a solvent and bases like potassium carbonate to facilitate ring closure .
- Prop-2-yn-1-yl introduction : Alkylation or nucleophilic substitution to attach the propargyl group, often under inert conditions to prevent side reactions .
- Purification : Column chromatography or recrystallization to isolate the final product.
Q. How can the spirocyclic structure of this compound be confirmed experimentally?
Structural validation requires a combination of techniques:
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the spirocyclic geometry and substituent positions .
- NMR spectroscopy : Distinct signals for the spiro carbon (C-8) and propargyl protons (δ ~2.5 ppm for terminal alkynes) confirm connectivity .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular formula (e.g., C₁₃H₁₆O) and isotopic patterns .
Q. What are the optimal storage conditions to maintain compound stability?
- Temperature : Store at 2–8°C in sealed, desiccated containers to prevent hydrolysis or oxidation .
- Solubility : Prepare stock solutions in anhydrous DMSO or THF; avoid freeze-thaw cycles to retain integrity .
- Transport : Use ice packs for short-term transit; long-term storage at -80°C is recommended for stability beyond six months .
Advanced Research Questions
Q. How does the prop-2-yn-1-yl substituent influence the compound’s reactivity in click chemistry applications?
The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages for:
- Bioconjugation : Attaching fluorescent tags or targeting moieties for cellular imaging .
- Polymer synthesis : Creating crosslinked networks with tunable mechanical properties . Reactivity can be modulated by adjusting solvent polarity (e.g., DMF vs. water) and catalyst loading .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Receptor binding assays : Screen against GPCRs or kinases using radioligand displacement (e.g., ³H-labeled antagonists) .
- Cytotoxicity profiling : Employ MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Metabolic stability : Use liver microsomes to measure cytochrome P450-mediated degradation rates .
Q. How can computational methods predict interactions with biological targets?
- Molecular docking : Simulate binding poses with AutoDock Vina or Schrödinger Suite; prioritize targets with high Glide scores .
- MD simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns) using GROMACS .
- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity risks (e.g., BBB permeability, hERG inhibition) .
Q. How do structural analogs differ in pharmacological profiles?
Compare with related spiro compounds using the following table:
| Compound | Structural Variation | Key Activity | Reference |
|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decan-2-one | Oxygen substitution | Antihypertensive effects | |
| 1-Azaspiro[4.5]decan-8-ol | Hydroxyl group | Enzyme inhibition | |
| 7-Oxa-2,9-diazaspiro[4.5]decan-8-one | Dual heteroatoms | Antimicrobial activity |
Analytical differentiation requires HPLC (C18 columns, acetonitrile/water gradients) or tandem MS .
Methodological Notes
- Contradictions in evidence : While spirocyclic compounds are broadly explored for drug discovery , specific bioactivity data for this compound remains limited, necessitating empirical validation.
- Critical analysis : SHELX-based crystallography remains gold-standard for structural resolution, but emerging techniques like microED may enhance throughput for small quantities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
